![molecular formula C13H20O4 B14675143 Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate CAS No. 38360-83-7](/img/structure/B14675143.png)
Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate is an organic compound with the molecular formula C14H22O4 This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate typically involves the reaction of a suitable cyclohexene derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Non-polar solvents like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of diols or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohex-4-ene-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-cyclohex-4-ene-1,2-diyl]diacetate
- Dimethyl 2,2’-[(1R,2S)-1,2-dimethylcyclohex-4-ene-1,2-diyl]diacetate
Uniqueness
Dimethyl 2,2’-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate is unique due to its specific stereochemistry and the presence of both methyl and acetate groups on the cyclohexene ring
Propriétés
Numéro CAS |
38360-83-7 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
methyl 2-[(1S,2R)-2-(2-methoxy-2-oxoethyl)-3-methylcyclohex-3-en-1-yl]acetate |
InChI |
InChI=1S/C13H20O4/c1-9-5-4-6-10(7-12(14)16-2)11(9)8-13(15)17-3/h5,10-11H,4,6-8H2,1-3H3/t10-,11-/m0/s1 |
Clé InChI |
MOUVRVUWSAHBHF-QWRGUYRKSA-N |
SMILES isomérique |
CC1=CCC[C@H]([C@H]1CC(=O)OC)CC(=O)OC |
SMILES canonique |
CC1=CCCC(C1CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


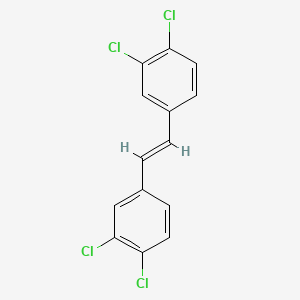
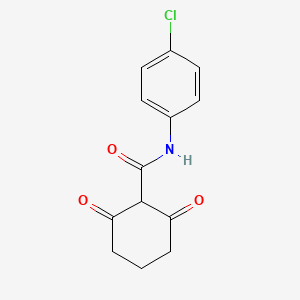
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

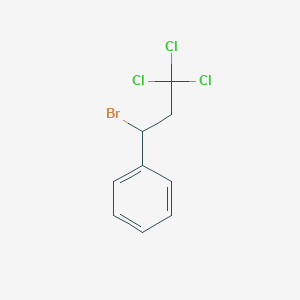


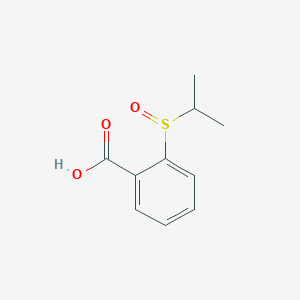
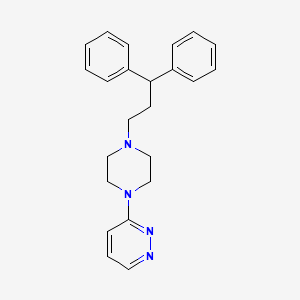

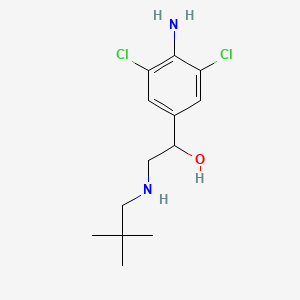

![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
